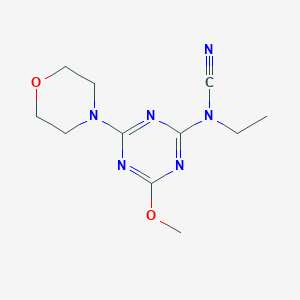![molecular formula C21H25N5O2 B5349047 [3-(3-methoxybenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methanol](/img/structure/B5349047.png)
[3-(3-methoxybenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-methoxybenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology. This compound is also known as MZP-55 and has been synthesized using a specific method. In
Mechanism of Action
The mechanism of action of MZP-55 involves its interaction with specific receptors in the body. It has been found to bind to the CB2 receptor, which is primarily expressed in immune cells and has been implicated in various physiological processes such as inflammation and immune response. MZP-55 has also been found to have an affinity for the CB1 receptor, which is primarily expressed in the brain and is involved in various neurological processes such as pain perception and appetite regulation.
Biochemical and Physiological Effects:
MZP-55 has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. MZP-55 has also been found to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, MZP-55 has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MZP-55 in lab experiments is its specificity for the CB2 receptor. This allows for targeted research on the effects of CB2 receptor activation. However, one limitation of using MZP-55 in lab experiments is its relatively low potency compared to other CB2 receptor agonists. This can make it difficult to achieve significant effects at lower concentrations.
Future Directions
There are several future directions for research on MZP-55. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further research is needed to determine the optimal dosage and administration route for MZP-55 as well as its potential side effects. Another area of interest is its potential as a neuroprotective agent. Research on the effects of MZP-55 on various neurological disorders such as Alzheimer's disease and Parkinson's disease could provide valuable insights into its potential therapeutic applications. Additionally, further research is needed to explore the potential of MZP-55 as a treatment for inflammatory disorders such as arthritis and multiple sclerosis.
Synthesis Methods
The synthesis of MZP-55 involves a series of steps that include the use of reagents and solvents such as sodium hydride, tetrahydrofuran, and methanol. The process starts with the reaction of 3-methoxybenzyl chloride with 1-phenyl-1H-tetrazole in the presence of sodium hydride. This reaction forms an intermediate product that is then reacted with piperidine in tetrahydrofuran to obtain the final product, [3-(3-methoxybenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methanol.
Scientific Research Applications
MZP-55 has shown promising results in scientific research applications, particularly in the field of pharmacology. It has been found to have potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that MZP-55 has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory effects and can reduce inflammation in the body. Additionally, MZP-55 has been shown to have neuroprotective effects and can protect against neuronal damage.
properties
IUPAC Name |
[3-[(3-methoxyphenyl)methyl]-1-(1-phenyltetrazol-5-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-28-19-10-5-7-17(13-19)14-21(16-27)11-6-12-25(15-21)20-22-23-24-26(20)18-8-3-2-4-9-18/h2-5,7-10,13,27H,6,11-12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQPYQHRXIWHHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCCN(C2)C3=NN=NN3C4=CC=CC=C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5348989.png)

![N-[2-(4-chlorophenoxy)ethyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5348997.png)
![3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-furamide](/img/structure/B5349000.png)
![2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5349008.png)
![N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5349014.png)
![diethyl 4,4'-[(2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-5,2-furandiyl)]dibenzoate](/img/structure/B5349029.png)
![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B5349033.png)

![2-(2-{2-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazol-1-yl}ethyl)-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B5349062.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5349071.png)
![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5349076.png)
